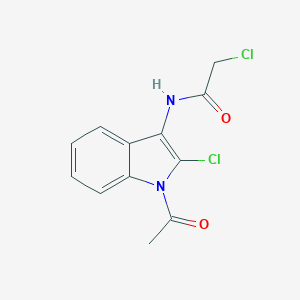
N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide is a member of indoles.
Aplicaciones Científicas De Investigación
Herbicide Development
Research on chloroacetamides, including compounds similar to N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide, has shown their effectiveness as herbicides. For instance, chloroacetamides like alachlor and metazachlor are used as pre-emergent or early post-emergent herbicides in various crops, indicating a potential application for this compound in agricultural weed control (Weisshaar & Böger, 1989).
Pharmacological Activity
Several studies have synthesized derivatives of indole and chloroacetamide, revealing potential pharmacological activities. For example, derivatives synthesized from indole and chloroacetyl chloride showed antimicrobial, anti-inflammatory, and anticonvulsant activities (Guru et al., 2007). This suggests that this compound could have similar pharmacological properties.
Antibacterial Studies
Metal complexes with ligands similar to this compound, such as N-(3-acetylphenylcarbamothioyl)-2-chloroacetamide, have been synthesized and tested for antibacterial activity. These studies indicate a potential application in developing antibacterial agents (Waheed, Farhan, & Hameed, 2019).
Drug Design for Leishmaniasis
Indolyl quinoline analogs, which are structurally related to this compound, have been studied for their potential in drug design against human leishmaniasis. These compounds have shown inhibitory effects on DNA topoisomerases of Leishmania donovani, suggesting a possible application in antileishmanial drug development (Ray et al., 1997).
Other Applications
Further research has explored various other applications of chloroacetamide and indole derivatives, including synthesis of herbicidally active compounds (Okamoto et al., 1991), protection of amino groups in similar compounds (Gao Wen-tao, 2010), and design-based synthesis for anti-inflammatory drugs (Al-Ostoot et al., 2020).
Propiedades
Número CAS |
131172-51-5 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O2 |
Peso molecular |
285.12g/mol |
Nombre IUPAC |
N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7(17)16-9-5-3-2-4-8(9)11(12(16)14)15-10(18)6-13/h2-5H,6H2,1H3,(H,15,18) |
Clave InChI |
XHRPFARAFYNEMH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CCl |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-cyclohexyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium](/img/structure/B421192.png)
![Ethyl 3-[5-amino-4,4,6-tricyano-3-(3-ethoxy-3-oxopropyl)-3-methylcyclohexa-1,5-dien-1-yl]propanoate](/img/structure/B421193.png)
![Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B421195.png)
![ethyl 2-[(N-tert-butyl-beta-alanyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B421196.png)


![3-{4-nitrobenzoyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421204.png)
![4-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine](/img/structure/B421206.png)

![2-cyano-2-(3,4-dihydro-2(1H)-quinolinylidene)-N-[(dimethylamino)methylene]acetamide](/img/structure/B421213.png)
![2-methyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B421215.png)
![N-[5-(2-phenyldiazenyl)-2-thienyl]acetamide](/img/structure/B421216.png)
![ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B421217.png)